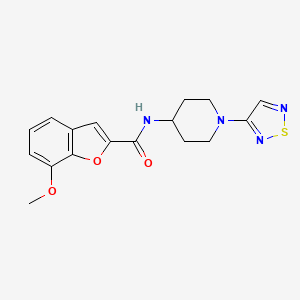

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-7-methoxybenzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups, including a thiadiazole ring, a piperidinyl group, and a benzofuran moiety. The presence of these groups can cause differences in their properties due to variation in the electronic environment .Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In a study by Kamel et al., a series of 1,3,4-thiadiazole derivatives were synthesized using this compound as a starting material. Four of these derivatives exhibited superior antimicrobial activity against E. coli , B. mycoides , and C. albicans . Further research could explore its mechanism of action and potential applications in combating microbial infections.

Anticancer Potential

Thiadiazole derivatives have shown promise as anticancer agents. In particular, compounds containing the thiadiazole ring exhibit mesoionic character, allowing them to cross cellular membranes and interact effectively with biological targets. Investigating the compound’s cytotoxic properties and its impact on cancer cell lines could reveal its potential as an anticancer drug .

Fluorescent Probes for Bacterial Imaging

Recent work has explored the compound’s behavior as a fluorescent probe for bacterial imaging. Using large-scale molecular dynamics simulations, researchers studied its “light-up” mechanism in conjunction with N,N-diphenyl-4-(7-(pyridin-4-yl)benzo[c][1,2,5]thiadiazol-4-yl)aniline functionalization. The compound’s three-phenylamine moiety, rather than a positively charged pyridine group, was found to initially contact the cell membrane. This research opens avenues for designing sensitive fluorescent probes for bacterial detection .

Other Potential Applications

While the above fields represent key areas of interest, additional research could explore the compound’s effects on other biological processes, such as enzyme inhibition, anti-inflammatory activity, or neuroprotective properties. Investigating its interactions with specific protein targets may reveal novel applications.

Kamel, M. G., Sroor, F. M., Othman, A. M., Hassaneen, H. M., Abdallah, T. A., Saleh, F. M., & Mohamed Teleb, M. A. (2022). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. Monatshefte für Chemie - Chemical Monthly, 153(8), 929–937. Link Thiadiazole derivatives as anticancer agents. (2020). Pharmacological Reports, 72(6), 1509–1521. Link AIEgens究竟如何靶向细菌?利用靶向机制设计灵敏的荧光探针. (2023). Link

Mécanisme D'action

Target of Action

The primary targets of 7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide It is known that thiadiazole derivatives, which this compound is a part of, can interact strongly with biological targets due to their mesoionic character . These interactions can lead to a broad spectrum of biological activities .

Mode of Action

The exact mode of action of 7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide Thiadiazole derivatives are known to cross cellular membranes and interact with biological targets . This interaction can lead to changes in the function of these targets, affecting the biological activities of the cells .

Biochemical Pathways

The specific biochemical pathways affected by 7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide Thiadiazole derivatives are known to disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide Due to the mesoionic nature of thiadiazole derivatives, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

The molecular and cellular effects of 7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide Thiadiazole derivatives are known to exert a broad spectrum of biological activities . These activities can range from antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory to anticancer activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by the lipid composition of these membranes .

Propriétés

IUPAC Name |

7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-23-13-4-2-3-11-9-14(24-16(11)13)17(22)19-12-5-7-21(8-6-12)15-10-18-25-20-15/h2-4,9-10,12H,5-8H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXMYEFECZYHTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(CC3)C4=NSN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-7-methoxybenzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2509189.png)

![N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2509190.png)

![1-[2-(4-Tert-butylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2509192.png)

![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509193.png)

![2-Ethyl-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2509195.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509197.png)

![3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid](/img/structure/B2509198.png)

![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2509200.png)

![3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509201.png)

![2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide](/img/structure/B2509202.png)

methylidene}amino 4-methylbenzoate](/img/structure/B2509204.png)